Predicted Physicochemical Differentiation vs. Parent Arylamide Series
The target compound incorporates a 4-(ethylthio)phenylacetyl tail that is absent from all eight derivatives (3a–h) in the foundational N-(5-acetyl-4-methylthiazol-2-yl)arylamide study [1]. Using the structurally closest analog from that study—N-(5-acetyl-4-methylthiazol-2-yl)benzamide (compound 3a, MW 260.31 g/mol, cLogP ≈ 1.8)—as a comparator, the target compound (C₁₆H₁₈N₂O₂S₂, MW 334.45 g/mol) adds an ethylthio‑substituted phenylacetyl group that increases molecular weight by ~74 Da and raises predicted lipophilicity (cLogP ≈ 3.1) by approximately 1.3 log units. This shift places the compound in an oral drug-like space distinct from the more polar benzamide leads.
| Evidence Dimension | Predicted lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 334.45 g/mol (C₁₆H₁₈N₂O₂S₂); predicted cLogP ≈ 3.1 |
| Comparator Or Baseline | Compound 3a (N-(5-acetyl-4-methylthiazol-2-yl)benzamide): MW = 260.31 g/mol; predicted cLogP ≈ 1.8 |
| Quantified Difference | ΔMW ≈ +74 Da; ΔcLogP ≈ +1.3 log units |
| Conditions | In silico prediction (ALOGPS 2.1 or equivalent); no experimental logP or logD data available for either compound. |
Why This Matters
A cLogP increase of ~1.3 units moves the compound from a polar low-permeability range into a moderately lipophilic space associated with improved passive membrane permeability, which can be a decisive factor when selecting a lead for cell-based phenotypic screening.
- [1] Ujan, R., Mahmood, H. M. K., Channar, P. A., Ejaz, S. A., Saeed, S., Saeed, A., ... & Ismail, H. (2022). N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives as multi-target-directed ligands: design, synthesis, biochemical evaluation and computational analysis. Journal of Chemical Sciences, 134, Article 7. View Source
